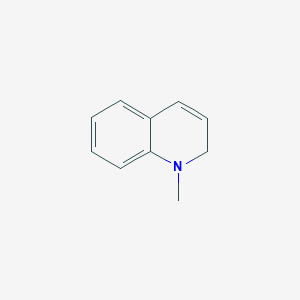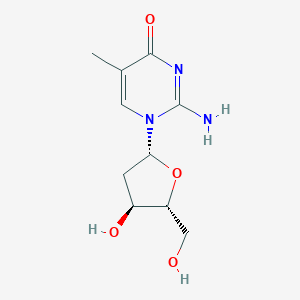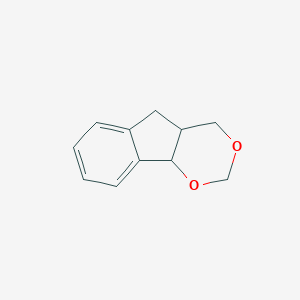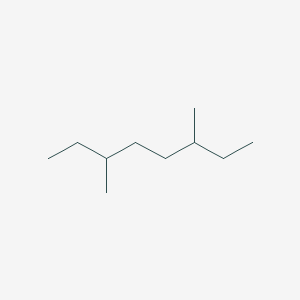
3,6-Dimethyloctane
Overview
Description
3,6-Dimethyloctane is an organic compound classified as an alkane. It has the molecular formula C10H22 and a molecular weight of 142.28 g/mol . This compound is a branched hydrocarbon with two methyl groups attached to the third and sixth carbon atoms of the octane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Mechanism of Action
Target of Action
3,6-Dimethyloctane, also known as Octane, 3,6-dimethyl-, is a type of alkane . Alkanes are a class of organic compounds that consist only of hydrogen and carbon atoms and lack functional groups. They are the simplest type of hydrocarbons. The primary targets of alkanes like this compound are typically lipid membranes, where they can influence membrane fluidity and permeability .
Mode of Action
The interaction of this compound with its targets is primarily physical rather than chemical. As an alkane, it can insert itself into lipid bilayers and disrupt their structure, potentially altering the function of membrane proteins and the permeability of the membrane to ions and other small molecules .
Result of Action
The primary molecular effect of this compound is the potential alteration of membrane fluidity and permeability. This can influence the function of membrane-bound proteins and the transport of ions and other small molecules across the membrane . At the cellular level, these changes can affect a variety of processes, including signal transduction, ion homeostasis, and cellular metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other lipophilic substances can affect its distribution and accumulation in biological systems. Temperature can also influence its effects on membrane fluidity . Furthermore, the specific effects of this compound can vary between different organisms and cell types, depending on the composition and properties of their cellular membranes .
Biochemical Analysis
Cellular Effects
The effects of 3,6-Dimethyloctane on cellular processes are largely unknown. Given its hydrophobic nature, it is unlikely to be involved in cell signaling pathways, gene expression, or cellular metabolism. Hydrocarbons can disrupt cell membranes and may have toxic effects at high concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a hydrocarbon, it does not typically engage in binding interactions with biomolecules or influence gene expression. Its primary chemical activity is in combustion reactions, where it reacts with oxygen to produce carbon dioxide and water .
Metabolic Pathways
As a hydrocarbon, it is primarily metabolized through combustion reactions, which are not typically catalyzed by enzymes or cofactors in biological systems .
Transport and Distribution
Given its hydrophobic nature, it is likely to be associated with lipid-rich areas of cells and may be transported by lipoprotein particles in the bloodstream .
Subcellular Localization
As a hydrophobic molecule, it is likely to be found in lipid-rich areas of the cell, such as the cell membrane or lipid droplets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dimethyloctane can be synthesized through various methods. One common approach involves the reaction of 2-chlorothiophene with (S)-(+)-1-chloro-2-methylbutane in the presence of bis(diphenylphosphino)nickel(II) and magnesium in diethyl ether. The reaction is typically carried out under heating conditions for about 20 hours .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of specific precursors. The process requires precise control of temperature and pressure to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyloctane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions and reagents used.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogens.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
3,6-Dimethyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its interactions with biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
- 2,5-Dimethyloctane
- 3,5-Dimethyloctane
- 4,6-Dimethyloctane
Comparison: 3,6-Dimethyloctane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. Compared to its isomers, this compound has distinct boiling and melting points, solubility, and reactivity. These differences make it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
3,6-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-9(3)7-8-10(4)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEQUUSFXYRPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871247 | |
| Record name | Octane, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15869-94-0 | |
| Record name | 3,6-Dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 3,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 3,6-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,6-Dimethyloctane considered recalcitrant to biodegradation?
A1: The position of the methyl branches in this compound, specifically the anteiso-terminal branching, significantly hinders its biodegradation. Research has shown that microorganisms, including various bacteria and fungi, struggle to utilize hydrocarbons with this type of branching as a sole carbon source. [] This resistance is likely due to the steric hindrance caused by the terminal methyl group, preventing enzymes from effectively accessing and breaking down the carbon chain. []
Q2: How does the biodegradation of this compound compare to its isomer, 2,7-Dimethyloctane?
A2: Interestingly, 2,7-Dimethyloctane, an isomer of this compound with iso-terminal branching, exhibits greater susceptibility to biodegradation. [] Studies have shown that certain microorganisms can utilize 2,7-Dimethyloctane, while this compound remains largely untouched. This difference highlights the significant impact of branching position on the biodegradability of hydrocarbons.
Q3: What are the physical properties of this compound relevant to its potential applications?
A4: Research has focused on characterizing the physical properties of this compound, which is relevant for its potential use in fuels. Studies have measured its density, viscosity, speed of sound, and bulk modulus at various temperatures. [] These properties are crucial for understanding its behavior as a fuel component, impacting combustion characteristics and engine performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


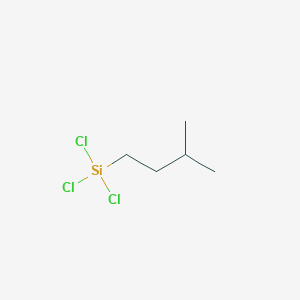
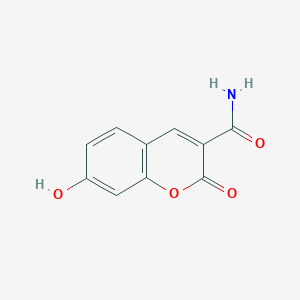
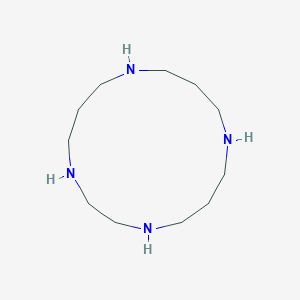
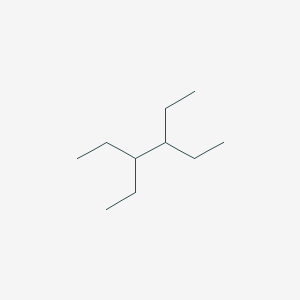
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
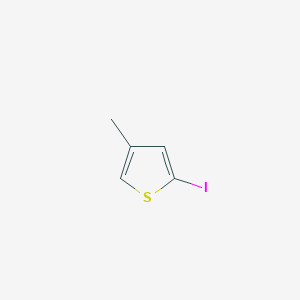
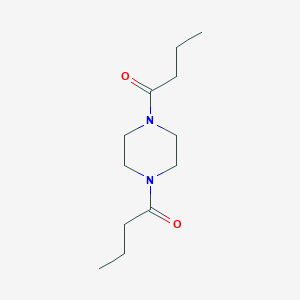
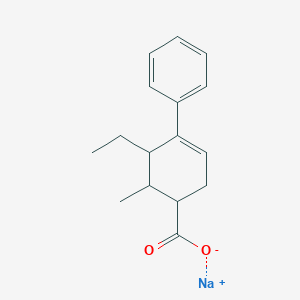
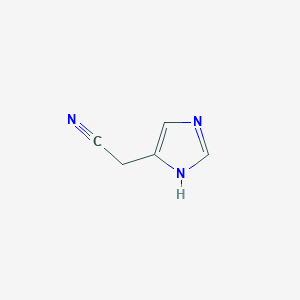
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
